An In-depth Technical Guide to N-Nitrosodiisobutylamine: Chemical Properties and Structure
An In-depth Technical Guide to N-Nitrosodiisobutylamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Nitrosodiisobutylamine. As a member of the nitrosamine class of compounds, which are recognized for their potential carcinogenic properties, a thorough understanding of this molecule is crucial for risk assessment and management in pharmaceutical development and chemical research.
Chemical Identity and Structure
N-Nitrosodiisobutylamine, also known as N,N-bis(2-methylpropyl)nitrous amide, is a chemical compound with the CAS number 997-95-5.[1][2] It is classified as a nitrosamine, a group of compounds characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[3][4] The structure of N-Nitrosodiisobutylamine consists of a central nitrogen atom bonded to a nitroso group and two isobutyl groups.
Caption: Chemical structure of N-Nitrosodiisobutylamine (NDiBA).
Physicochemical Properties
N-Nitrosodiisobutylamine is typically a colorless to pale yellow, oily liquid.[3][5] It has limited solubility in water but is soluble in organic solvents.[3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈N₂O | [1][2][6] |
| Molecular Weight | 158.24 g/mol | [1][2][6] |
| IUPAC Name | N,N-bis(2-methylpropyl)nitrous amide | [1] |
| CAS Number | 997-95-5 | [1][2][6] |
| Density | 0.92 ± 0.1 g/cm³ (at 20°C) | [6] |
| Boiling Point | 237.7 ± 9.0 °C (at 760 Torr) | [6] |
| 68 °C (at 1.6 Torr) | [7] | |
| Flash Point | 97.5 ± 18.7 °C | [6] |
| Water Solubility | 700 mg/L | [8] |
| logP (octanol-water) | 2.34 | [8] |
| Vapor Pressure | 0.04 mmHg | [1][5] |
Biological Activity and Carcinogenicity
N-Nitrosodiisobutylamine is a nitrosamine compound known to have carcinogenic effects.[6][9] The carcinogenicity of N-nitrosamines is not inherent to the parent molecule but results from metabolic activation.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[10][11] The metabolic activation involves the hydroxylation of the carbon atom adjacent (at the α-position) to the N-nitroso group. This creates an unstable intermediate that undergoes further rearrangement to form a highly reactive electrophilic diazonium ion. This ion can then alkylate nucleophilic sites on DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, initiating the process of carcinogenesis.[10][12][13]
Caption: General metabolic activation pathway for N-nitrosamines.
While studies have indicated that N-nitrosodiisobutylamine was not significantly carcinogenic in Sprague-Dawley rats at the doses administered in one particular study, the broader class of nitrosamines is considered a significant concern.[14] Therefore, exposure to N-Nitrosodiisobutylamine should be minimized.
Experimental Protocols: Synthesis
The controlled synthesis of N-Nitrosodiisobutylamine is essential for its use as an analytical standard to detect and quantify it as a potential impurity in pharmaceuticals and other products.[15] The fundamental reaction involves the nitrosation of the secondary amine, diisobutylamine.[15]
This is a traditional method for the nitrosation of secondary amines.
Materials:
-
Diisobutylamine
-
Deionized water
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, beaker, separatory funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve diisobutylamine (1.0 equivalent) in a beaker with deionized water and cool the solution in an ice bath to 0-5 °C.[15]
-
While stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 3-4.[15]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.[15]
-
Add the sodium nitrite solution dropwise to the cold, acidic solution of diisobutylamine, ensuring the temperature is maintained below 10 °C throughout the addition.[15]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.[15]
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 times).[15]
-
Combine the organic layers and wash them sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[15]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-nitrosodiisobutylamine.[15]
-
The crude product can be further purified by column chromatography on silica gel if necessary.
This method provides an alternative, often more efficient, approach that avoids strongly acidic conditions.[15][16]
Materials:
-
Diisobutylamine
-
tert-Butyl nitrite (TBN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, add diisobutylamine (1.0 equivalent).
-
Slowly add tert-butyl nitrite (1.1 to 1.5 equivalents) to the amine while stirring. The reaction is often performed neat (solvent-free).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, the excess TBN and the by-product tert-butanol can be removed under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if required.[16]
References
- 1. N-Nitrosodiisobutylamine | C8H18N2O | CID 13829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riverxlab.com [riverxlab.com]
- 3. CAS 997-95-5: N-Nitrosodiisobutylamine | CymitQuimica [cymitquimica.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-NITROSODIISOBUTYLAMINE CAS#: 997-95-5 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. parchem.com [parchem.com]
- 9. scbt.com [scbt.com]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]
- 11. pjoes.com [pjoes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
